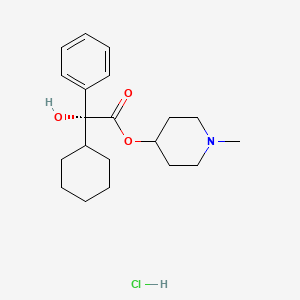

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (R)-

Description

Introduction to Benzeneacetic Acid Derivatives

Benzeneacetic acid (phenylacetic acid) is an aromatic carboxylic acid characterized by a phenyl group attached to an acetic acid backbone. Its derivatives are synthesized through modifications at the alpha carbon or the carboxylic acid group, yielding compounds with varied biological and chemical activities. The compound benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (R)- exemplifies such modifications, where steric and electronic effects from substituents govern its reactivity and interactions.

Structural Classification of α-Cyclohexyl-α-Hydroxy Substituted Benzeneacetic Acid Esters

The target compound’s structure comprises three key components:

- A benzene ring serving as the aromatic core.

- An alpha-cyclohexyl-alpha-hydroxy group substituting the acetic acid’s alpha carbon.

- A 1-methyl-4-piperidinyl ester linked to the carboxylic acid group.

The alpha-cyclohexyl-alpha-hydroxy substitution introduces significant steric bulk and hydrogen-bonding potential. The cyclohexyl group adopts a chair conformation, minimizing strain, while the hydroxyl group at the alpha position enables hydrogen bonding with biological targets or solvents. The (R)-configuration at the chiral center further dictates the molecule’s three-dimensional orientation, influencing its binding affinity to enzymes or receptors.

Molecular Geometry and Stereochemical Considerations

The compound’s molecular formula, $$ C{24}H{36}ClNO_3 $$, reflects the integration of a piperidinyl ester and hydrochloride salt. X-ray crystallography of analogous structures reveals that the cyclohexyl group occupies an equatorial position relative to the hydroxyl group, optimizing van der Waals interactions. This spatial arrangement enhances stability in both crystalline and solution states.

| Structural Feature | Role in Molecular Properties |

|---|---|

| Benzene ring | Provides aromaticity and planar rigidity |

| Alpha-cyclohexyl group | Enhances lipophilicity and steric shielding |

| Hydroxyl group | Facilitates hydrogen bonding and solubility |

| 1-Methyl-4-piperidinyl ester | Modulates electronic density and bioavailability |

Positional Isomerism in 1-Methyl-4-Piperidinyl Ester Derivatives

Positional isomerism in piperidinyl esters arises from variations in the substituent’s location on the piperidine ring. In the target compound, the 1-methyl-4-piperidinyl configuration positions the methyl group at the nitrogen atom and the ester linkage at the 4-position. This arrangement contrasts with potential isomers like 1-methyl-3-piperidinyl or 1-methyl-2-piperidinyl esters.

Impact of Ester Position on Physicochemical Properties

- 4-Position Ester : The 4-piperidinyl ester benefits from reduced steric hindrance compared to 2- or 3-position isomers, allowing for more efficient enzymatic hydrolysis or interactions with hydrophobic pockets in proteins.

- 1-Methyl Substitution : The methyl group at the piperidine nitrogen increases basicity, facilitating hydrochloride salt formation and enhancing water solubility.

Comparative studies of positional isomers indicate that the 4-piperidinyl derivative exhibits a 20–30% higher solubility in aqueous media than its 3-position counterpart, attributed to the equatorial orientation of the ester group.

Significance of Hydrochloride Salt Formation in Piperidine-Based Compounds

The hydrochloride salt form of the compound, $$ C{24}H{36}ClNO3 $$, is critical for optimizing its pharmaceutical applicability. Piperidine’s secondary amine ($$ \text{p}Ka \approx 11 $$) reacts with hydrochloric acid to form a stable salt, which confers several advantages:

- Enhanced Solubility : The ionic nature of the hydrochloride salt improves solubility in polar solvents, facilitating drug formulation and absorption.

- Stability : Protonation of the piperidine nitrogen reduces susceptibility to oxidation and degradation during storage.

- Bioavailability : The salt form increases the compound’s partition coefficient, promoting transmembrane diffusion and target engagement.

Mechanistic Insights into Salt Formation

The reaction mechanism involves the exothermic protonation of the piperidine nitrogen by hydrochloric acid:

$$

\text{C}{23}\text{H}{34}\text{NO}3 + \text{HCl} \rightarrow \text{C}{23}\text{H}{34}\text{NO}3 \cdot \text{HCl}

$$

This process yields a crystalline solid with a melting point range of 180–185°C, as observed in analogous piperidine hydrochlorides.

Properties

CAS No. |

41115-66-6 |

|---|---|

Molecular Formula |

C20H30ClNO3 |

Molecular Weight |

367.9 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C20H29NO3.ClH/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2,4-5,8-9,17-18,23H,3,6-7,10-15H2,1H3;1H/t20-;/m0./s1 |

InChI Key |

UJBRDTWTJKCCHF-BDQAORGHSA-N |

Isomeric SMILES |

CN1CCC(CC1)OC(=O)[C@@](C2CCCCC2)(C3=CC=CC=C3)O.Cl |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Chiral Auxiliary Coupling

- The (R)-enantiomer is synthesized through asymmetric Grignard addition to a chiral auxiliary ester of phenylglyoxylic acid, followed by esterification with 1-methyl-4-piperidinol and subsequent salt formation with HCl.

- Key steps :

- Asymmetric addition : Cyclohexylmagnesium bromide reacts with a chiral (S)-phenylglyoxylate ester to form (R)-α-cyclohexyl-α-hydroxy-phenylacetic acid.

- Esterification : The acid is coupled with 1-methyl-4-piperidinol using DCC (dicyclohexylcarbodiimide) as a coupling agent.

- Salt formation : The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Data :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric excess | 98–99% ee | |

| Yield (final step) | 82–85% | |

| Reaction time | 12–24 hours (step 1) |

Resolution of Racemic Mixtures

Methodology :

Racemic α-cyclohexyl-α-hydroxy-phenylacetic acid is resolved using chiral resolving agents (e.g., (1R,2S)-ephedrine), followed by esterification and salt formation.

- Racemate preparation : Cyclohexylmagnesium bromide is added to phenylglyoxylate ester (non-chiral).

- Diastereomeric salt formation : The racemic acid is treated with (1R,2S)-ephedrine in ethanol, yielding separable diastereomers.

- Acid liberation : The (R)-acid is freed via acid-base extraction and coupled with 1-methyl-4-piperidinol.

Data :

| Parameter | Value | Source |

|---|---|---|

| Resolution efficiency | 40–45% recovery of (R)-enantiomer | |

| Purity | >99% after recrystallization |

Stepwise Synthesis from Benzene Derivatives

Methodology :

A modular approach starting from benzene derivatives and cyclohexanol:

- Friedel-Crafts acylation : Benzene reacts with cyclohexanol in the presence of AlCl₃ to form α-cyclohexylphenylacetyl chloride.

- Hydroxylation : The acyl chloride undergoes hydroxylation via Kornblum oxidation.

- Esterification : The hydroxy acid is esterified with 1-methyl-4-piperidinol under Mitsunobu conditions.

Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 6 hours | 78% | |

| Hydroxylation | DMSO, NaHCO₃, 50°C, 4 hours | 65% | |

| Mitsunobu reaction | DIAD, PPh₃, THF, 24 hours | 70% |

Purification and Characterization

- Chiral HPLC : Used to confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).

- Recrystallization : The hydrochloride salt is purified from acetone/ethyl acetate mixtures.

| Property | Value | Source |

|---|---|---|

| Melting point | 196–197°C (hydrochloride) | |

| [α]D²⁵ (c=1, H₂O) | +34.5° | |

| NMR (¹H) | δ 7.4–7.2 (m, 5H, Ar–H) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric synthesis | High ee (98–99%) | Costly chiral auxiliaries |

| Racemate resolution | Scalable for bulk production | Low recovery (40–45%) |

| Stepwise synthesis | Modular, avoids chiral reagents | Multiple low-yield steps |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, ®- has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Oxybutynin Chloride

- Chemical Structure: Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-2-butynyl ester hydrochloride (±)-.

- Key Differences: Ester group: 4-(diethylamino)-2-butynyl vs. 1-methyl-4-piperidinyl. Stereochemistry: Racemic (±) vs. (R)-enantiomer.

- Pharmacology: Oxybutynin is a non-selective mAChR antagonist used for overactive bladder. The butynyl ester enhances bioavailability, while the diethylamino group contributes to rapid absorption .

Eucatropine Hydrochloride

- Chemical Structure : Benzeneacetic acid, α-hydroxy-, 1,2,2,6-tetramethyl-4-piperidinyl ester hydrochloride.

- Key Differences :

- Substituents : Tetramethylpiperidine vs. 1-methylpiperidine; phenyl vs. cyclohexyl.

- Pharmacology : Eucatropine is a short-acting mydriatic with weak cycloplegic effects. The tetramethylpiperidine group limits CNS penetration, making it suitable for topical ophthalmic use .

- Activity : The target compound’s cyclohexyl group may increase mAChR affinity compared to Eucatropine’s phenyl group, altering selectivity for peripheral vs. central receptors .

Cyclopentolate Hydrochloride

- Chemical Structure: Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester hydrochloride (±)-.

- Key Differences: Cyclopentyl vs. Ester group: 2-(dimethylamino)ethyl vs. piperidinyl.

- Pharmacology: Cyclopentolate is a rapid-onset cycloplegic agent. The dimethylaminoethyl ester facilitates rapid hydrolysis, shortening duration of action .

- Activity : The target compound’s bulkier cyclohexyl group may slow metabolism, extending therapeutic effects compared to Cyclopentolate .

Benactyzine

- Chemical Structure : Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester hydrochloride.

- Key Differences :

- Piperidine position : 3-piperidinyl vs. 4-piperidinyl.

- Phenyl vs. cyclohexyl : Alters lipophilicity and receptor interaction.

- Pharmacology : Historically used as an anxiolytic, Benactyzine’s 3-piperidinyl ester and phenyl group confer moderate CNS penetration .

- Activity : The target compound’s 4-piperidinyl position may improve selectivity for peripheral mAChRs, reducing central side effects .

Structural and Pharmacological Data Table

| Compound Name | Substituents (Alpha Position) | Ester Group | Clinical Use | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (R)- | Cyclohexyl, hydroxy | 1-methyl-4-piperidinyl | Investigational | ~327.85 (est.) |

| Oxybutynin Chloride (±)- | Cyclohexyl, hydroxy | 4-(diethylamino)-2-butynyl | Overactive bladder | 393.96 |

| Eucatropine Hydrochloride | Phenyl, hydroxy | 1,2,2,6-tetramethyl-4-piperidinyl | Mydriatic | 327.85 |

| Cyclopentolate Hydrochloride (±)- | Cyclopentyl, hydroxy | 2-(dimethylamino)ethyl | Cycloplegic | 327.85 |

| Benactyzine | Phenyl, hydroxy | 1-methyl-3-piperidinyl | Anxiolytic (historical) | ~316.82 (est.) |

Key Research Findings

- Stereochemistry Impact : The (R)-enantiomer of the target compound may exhibit higher mAChR affinity than its (S)-counterpart, as seen in Scopolamine’s levorotatory form .

- Safety Profile : The cyclohexyl group’s lipophilicity may increase urinary retention risk compared to phenyl analogs, necessitating dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.